molecular formula C12H10ClFO2 B064159 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione CAS No. 175136-88-6

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Cat. No. B064159
CAS RN: 175136-88-6
M. Wt: 240.66 g/mol
InChI Key: RDLKECGYLPSQFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including those substituted with fluorophenyl groups, often involves multicomponent reactions, such as the Aldol–Michael addition reactions. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized from cyclohexane-1,3-dione and 3-fluorobenzaldehyde in aqueous solution, yielding a high product yield and confirmed via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is determined through spectroscopic methods and crystallography. For example, the crystal structure analysis of a similar compound showed it crystallizes in the monoclinic form, revealing detailed molecular geometry and intermolecular interactions (Barakat et al., 2016).

Chemical Reactions and Properties

Cyclohexane-1,3-diones participate in a variety of chemical reactions, including Michael additions and multicomponent reactions, leading to a diverse array of derivatives. The reactivity is influenced by the diketone moiety, which interacts with different reagents to form complex structures with potential biological activity (Fadeyi & Okoro, 2008).

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Multicomponent Reactions and Structural Analysis : The compound serves as a key intermediate in multicomponent reactions. For example, a study outlined the synthesis of a complex molecule through Aldol–Michael addition reactions, demonstrating the utility of cyclohexane-1,3-dione derivatives in organic synthesis. The molecular structure was confirmed using spectroscopic methods and X-ray crystallography, highlighting its potential in constructing novel molecular frameworks (Barakat et al., 2016).

  • Intermediate for Spiro and Spiroketal Compounds : Another study emphasized the synthesis of Michael 1:1 adducts as intermediates for spiro [5.5] undecane compounds, which could be achieved via intramolecular cyclization, showcasing the compound's role in creating structures with potential biological significance (Hossain et al., 2020).

  • Synthesis of Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives are pivotal in synthesizing six-membered oxygen heterocycles, crucial for developing bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties. This highlights the compound's importance in synthesizing natural products and other valuable bioactive molecules (Sharma, Kumar, & Das, 2020).

  • Fluorinated Compound Synthesis : The synthesis of fluorinated cyclohexane-1,3-dione derivatives indicates the compound's role in preparing fluorine-containing organic and heterocyclic compounds. Such derivatives have diverse applications, including medicinal chemistry and materials science, due to the unique properties imparted by the fluorine atom (Fadeyi & Okoro, 2008).

Safety and Hazards

The safety and hazards associated with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione are represented by the GHS07 symbol. The hazard statements are H302-H227, indicating that the compound is harmful if swallowed and may cause fire or explosion. The precautionary statements are P210-P264-P270-P280-P301+P312-P330-P370+P378-P403+P235-P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKECGYLPSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371449
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175136-88-6
Record name 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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